molecular formula C7H6F2N2O B2392329 N-(3,4-difluorophenyl)urea CAS No. 263554-12-7

N-(3,4-difluorophenyl)urea

Cat. No. B2392329
CAS RN: 263554-12-7
M. Wt: 172.135
InChI Key: LSVNHNDOMDZASQ-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)urea” is a chemical compound with the molecular formula C7H6F2N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of “N-(3,4-difluorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group . This group consists of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms .

Scientific Research Applications

Photocatalytic Applications

N-(3,4-difluorophenyl)urea has been used in the synthesis of BiVO4 particles via the combustion method for photocatalytic methylene blue (MB) degradation . The study showed that the use of urea supports the binary and ternary phase combination (i.e., V6O13 and BiVO4), which is crucial for the photocatalytic process .

Insecticidal Applications

Chalcone derivatives synthesized from 4-aminoacetophenone, which include urea-containing substances, have shown significant insecticidal activity . Specifically, 1-(4-cinnamoylphenyl)-3-(p-tolyl)urea exhibited the greatest insecticidal activity, resulting in 73% mortality at 100µg/fly after 24h .

Environmental Sustainability

The use of urea-containing substances, including N-(3,4-difluorophenyl)urea, in the synthesis of BiVO4 particles contributes to environmental sustainability . This is because the process leverages biomass as a fuel source and uses orange peel phytochemicals as stabilizing and complexing agents, eliminating the need for nitric acid required in conventional methods .

Water Purification

Photocatalysis, a process that involves the use of a semiconductor catalyst like BiVO4 (synthesized using urea), is an attractive ecological method for water purification . The process involves the generation of reactive chemical species that degrade contaminants .

Material Science

N-(3,4-difluorophenyl)urea is used in material science research, particularly in the synthesis of new materials . For instance, it has been used in the synthesis of BiVO4 particles, which have applications in photocatalysis .

Agricultural Applications

Urea and its derivatives, including N-(3,4-difluorophenyl)urea, have been used in agriculture, particularly in nitrogen application for crops . The use of nano-urea has shown to significantly improve the partial factor productivity of crops .

Safety and Hazards

The safety data sheet for a similar compound, “N-(3,4-dichlorophenyl)urea”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

(3,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVNHNDOMDZASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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